Thiourea, N-(1,1-dimethylethyl)-N'-phenyl-

説明

Synthesis Analysis

The synthesis of thiourea derivatives has been reported in various studies . For instance, a stereoselective synthesis of cis-diarylthiiranes was accomplished by taking advantage of stereospecific electrocyclization of trans-thiocarbonyl ylides . These ylides were generated in situ from readily available E,E-aldazine N-oxides upon treatment with Lawesson’s reagent .Molecular Structure Analysis

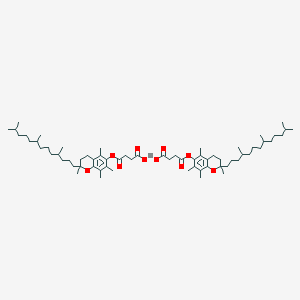

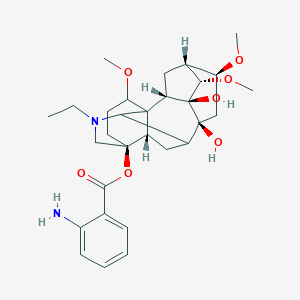

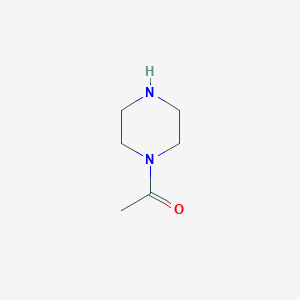

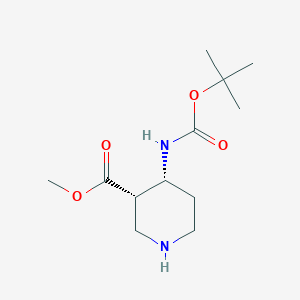

The molecular structure of Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 25 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), and 1 urea (-thio) derivative(s) .Chemical Reactions Analysis

The chemical reactions involving Thiourea, N-(1,1-dimethylethyl)-N’-phenyl- are complex and can vary significantly with the species and assay conditions . The formation of all metabolites was dependent on the presence of NADPH and active microsomes . The effects of inhibitors and the requirement for NADPH suggested a role of cytochrome P450-dependent monooxygenase(s) in the formation of both the hydroxylated product and the carbodiimide .科学的研究の応用

Enzyme Inhibitors

Thiourea derivatives, including 1-tert-butyl-3-phenylthiourea, have been found to be efficient enzyme inhibitors . They have been tested for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase . This makes them potentially useful in the treatment of diseases related to these enzymes, such as Alzheimer’s disease.

Mercury Sensors

These compounds have also been investigated for their potential as sensing probes for the determination of toxic metals like mercury using spectrofluorimetric techniques . This could be useful in environmental monitoring and public health.

Chemical Synthesis

1-tert-butyl-3-phenylthiourea can be used in various chemical synthesis processes . Its unique structure and reactivity make it a valuable tool in the creation of new compounds.

Material Science

In the field of material science, thiourea derivatives can play a role in the development of new materials with unique properties .

Life Science Research

The compound can be used in life science research, including studies in biochemistry and pharmacology .

Analytical Chemistry

In analytical chemistry, 1-tert-butyl-3-phenylthiourea can be used in the development of new analytical methods and techniques .

作用機序

Target of Action

The primary targets of 1-tert-butyl-3-phenylthiourea are acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

1-tert-butyl-3-phenylthiourea interacts with its targets by inhibiting the action of acetylcholinesterase and butyrylcholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the nervous system.

Biochemical Pathways

The inhibition of acetylcholinesterase and butyrylcholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway is involved in many physiological processes, including muscle movement, breathing, heart rate, and learning and memory functions.

Result of Action

The inhibition of acetylcholinesterase and butyrylcholinesterase by 1-tert-butyl-3-phenylthiourea leads to an increase in the concentration of acetylcholine in the nervous system . This can result in various effects, depending on the specific location in the nervous system where the increase occurs. For example, it can lead to muscle contractions or changes in heart rate.

Safety and Hazards

The safety data sheet for N-(1,1-Dimethylethyl)thiourea suggests that it is harmful if swallowed . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately . Wash off with soap and plenty of water . Consult a doctor .

特性

IUPAC Name |

1-tert-butyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c1-11(2,3)13-10(14)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCTNQTJNGVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162376 | |

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

CAS RN |

14327-04-9 | |

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014327049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-tert-butyl-3-phenyl-2-thio- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-(1,1-dimethylethyl)-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide](/img/structure/B87694.png)

silane](/img/structure/B87712.png)